N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide
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Overview
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-amino-3,4-dimethoxybenzoic acid with acetic anhydride to form 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Alkylation: The quinazolinone is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Amidation: Finally, the product is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide has potential as a pharmacophore in drug design. Its quinazolinone core is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been studied for their ability to inhibit enzymes, modulate receptors, and interact with DNA, making them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the side chains may enhance binding affinity and specificity. Pathways involved could include inhibition of kinases or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-methylquinazolin-4(3H)-one: A simpler analog without the ethylamine and butanamide side chains.
4-Hydroxyquinazoline: Another quinazolinone derivative with different functional groups.
2-Methyl-4-oxoquinazoline: Lacks the methoxy groups and side chains.
Uniqueness
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide is unique due to its combination of methoxy groups, ethylamine side chain, and butanamide moiety. This structural complexity provides a diverse range of chemical reactivity and biological activity, distinguishing it from simpler quinazolinone derivatives.
Properties
Molecular Formula |
C18H25N3O4 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H25N3O4/c1-11(2)8-17(22)19-6-7-21-12(3)20-14-10-16(25-5)15(24-4)9-13(14)18(21)23/h9-11H,6-8H2,1-5H3,(H,19,22) |
InChI Key |
PLBGMKZKQSLSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC(C)C)OC)OC |
Origin of Product |
United States |
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